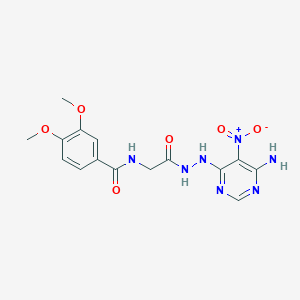

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a part of a class of bioreductive drugs, which are known for their selective toxicity towards hypoxic cells. Such compounds are typically studied in the context of their reductive chemistry and potential as cytotoxic agents in hypoxic environments like tumor cells (Palmer et al., 1995).

Synthesis Analysis

The synthesis of related compounds involves complex reactions, often starting with various pyrimidines or nitrobenzamide derivatives. For example, 5-substituted 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione reacts with hydrazine to yield related compounds through a reductive sequence (Dickinson & Jacobsen, 1975).

Molecular Structure Analysis

Studies on similar nitroaniline analogues, like 2-amino-4,6-dimethoxy-5-nitropyrimidine, have shown that these molecules are linked by N-H...N and N-H...O hydrogen bonds to form sheets with complex ring structures (Glidewell et al., 2003).

Chemical Reactions and Properties

The reductive chemistry of these compounds often involves the conversion of nitro groups to amines or hydroxylamines, indicating a selective reactivity under certain conditions, such as in hypoxic cells (Palmer et al., 1995).

Physical Properties Analysis

The physical properties of similar compounds, like 5-nitro-4,6-diphenylpyrimidines, have been studied, showing insights into their spectroscopic and mass spectrometric characteristics (Sedova et al., 2002).

Chemical Properties Analysis

Chemical properties of similar compounds involve their reaction with various agents, leading to the formation of new derivatives with distinct structural and chemical features. This includes reactions with hydrazine and other reagents to form novel compounds with varied potential applications (Gilchrist et al., 1976).

Applications De Recherche Scientifique

Scientific Research Applications:

Pharmacokinetics and Metabolism Studies

Research on compounds with similar structural features often includes pharmacokinetic and metabolism studies. For instance, studies on FK3453, a compound with an aminopyrimidine moiety, revealed insights into its pharmacokinetic profiles and identified major metabolic pathways in humans, emphasizing the role of aldehyde oxidase in its metabolism (Akabane et al., 2011). Similar research could explore how "N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide" is metabolized and its pharmacokinetic properties, contributing to the development of new drugs or chemical tools.

Drug Metabolism and Disposition Studies

Investigations into the metabolism and disposition of pharmaceutical compounds are crucial for understanding their efficacy, safety, and potential therapeutic applications. A study on GSK1322322, an antibiotic, detailed its metabolism and disposition in humans, showcasing the utility of specific methodologies for capturing complex metabolic profiles (Mamaril-Fishman et al., 2014). Research on "N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide" could similarly uncover its biological interactions, potential as a therapeutic agent, or as a biochemical tool.

Exploring Mechanisms of Action in Disease Contexts

The biochemical properties of compounds can be leveraged to understand disease mechanisms or develop therapeutic strategies. For example, oxidative damage has been studied extensively in the context of Alzheimer's disease, with research showing that oxidative damage is an early event in the disease's progression (Nunomura et al., 2001). While the specific action of "N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide" in such contexts is not directly mentioned, its structural components suggest potential for research into mechanisms of oxidative stress, enzyme inhibition, or as a modulator of biochemical pathways.

Propriétés

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O6/c1-27-9-4-3-8(5-10(9)28-2)15(24)17-6-11(23)20-21-14-12(22(25)26)13(16)18-7-19-14/h3-5,7H,6H2,1-2H3,(H,17,24)(H,20,23)(H3,16,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTNUPQLVZJJRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2488438.png)

![4-Methoxy-3-[(propanoylamino)methyl]benzenesulfonyl fluoride](/img/structure/B2488440.png)

![2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2488441.png)

![Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2488443.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488445.png)

![3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2488450.png)

![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2488452.png)

![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)